N-(4-bromophenyl)-5-nitropyridin-2-amine
Description
N-(4-Bromophenyl)-5-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a 4-bromophenyl group attached to the pyridine ring via an amine linkage. Its structure combines electron-withdrawing groups (nitro and bromine) that influence electronic properties, solubility, and reactivity.
Properties
CAS No. |
109899-66-3 |
|---|---|
Molecular Formula |
C11H8BrN3O2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13-11)15(16)17/h1-7H,(H,13,14) |
InChI Key |
WJHZUYCOTRMCSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br |
Synonyms |
(4-bromo-phenyl)-(5-nitro-[2]pyridyl)-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare N-(4-bromophenyl)-5-nitropyridin-2-amine with structurally related compounds, focusing on opto-electronic properties, biological activity, synthetic methods, and physicochemical characteristics.
Structural Analogues with Varying Substituents
Key structural analogues include:
- Compound (c): N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (pyrene wing unit) .
- Compound (a): 9-[(5-Nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (anthracene wing unit) .
- 3j : 5-(4-Bromophenyl)-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (methoxy substituent) .
- 5c: N-(4-Bromophenyl)quinoline-2-carboxamide (quinoline core) .
Table 1: Substituent Effects on Core/Wing Units
Opto-Electronic Properties
Studies on pyrene/anthracene derivatives () reveal that wing units significantly influence opto-electronic behavior more than core units. For example:
- Energy Gaps : Compounds (a) and (c) exhibit lower energy gaps (2.8–3.1 eV) due to extended π-conjugation from anthracene/pyrene wings, enhancing charge delocalization . The target compound’s 4-bromophenyl group, being less conjugated, may result in a higher energy gap (~3.5–4.0 eV inferred).
- Reorganization Energy (λ) : Pyrene-based compound (c) shows λ = 0.12 eV, favoring high charge mobility. The bromophenyl substituent’s electron-withdrawing nature in the target compound may reduce λ slightly compared to electron-donating groups .
- Absorption/Emission : Pyrene and anthracene wings in compounds (a) and (c) enable strong absorption in UV-vis regions (λₐᵦₛ ~400–450 nm). The target compound’s simpler aryl group may shift absorption to shorter wavelengths (~300–350 nm) .
Table 2: Opto-Electronic Parameters
| Compound | Energy Gap (eV) | Reorganization Energy (eV) | Absorption λₐᵦₛ (nm) |
|---|---|---|---|
| Target Compound | ~3.5–4.0* | ~0.15* | ~300–350* |
| Compound (c) | 3.1 | 0.12 | 420 |
| Compound (a) | 2.8 | 0.14 | 410 |
*Inferred based on substituent effects.
Physicochemical Properties
- Solubility : Bromophenyl groups increase hydrophobicity compared to hydroxylated analogues (e.g., compound 1 in ). This may limit aqueous solubility but improve organic solvent compatibility .
- Melting Points : Bromine’s molecular weight and polarity may elevate the target compound’s melting point (~200–220°C) relative to methoxy-substituted derivatives (e.g., 3j , mp ~180°C) .
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